molecular formula C20H16FN5OS2 B2562621 Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1219842-19-9

Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2562621
CAS No.: 1219842-19-9
M. Wt: 425.5
InChI Key: HBRSGZBQWBBDDR-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzothiadiazole core linked via a methanone group to a piperidine ring substituted with a 5-(2-fluorophenyl)-1,3,4-thiadiazole moiety. The benzothiadiazole scaffold is known for its electron-deficient aromatic system, which enhances binding to biological targets such as kinases or receptors through π-π interactions . The 2-fluorophenyl group on the thiadiazole ring may improve metabolic stability and target affinity, while the piperidine moiety contributes to conformational flexibility and solubility .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS2/c21-15-6-2-1-5-14(15)19-23-22-18(28-19)13-4-3-9-26(11-13)20(27)12-7-8-16-17(10-12)25-29-24-16/h1-2,5-8,10,13H,3-4,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRSGZBQWBBDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that combines a benzo[c][1,2,5]thiadiazole moiety with a piperidine derivative. This unique structure suggests potential interactions with various biological targets, making it an area of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features:

  • Thiadiazole Rings : Known for their diverse biological activities including antimicrobial and anticancer properties.
  • Piperidine Moiety : Often associated with neuroactive compounds and can influence the pharmacokinetic profile of the molecule.

Anticancer Properties

Research indicates that compounds with similar structures to benzo[c][1,2,5]thiadiazol derivatives exhibit significant anticancer activity. For instance:

  • Thiadiazole derivatives have been shown to decrease the viability of various cancer cell lines such as leukemia, melanoma, and breast cancer cells .
  • A study demonstrated that specific thiadiazole derivatives induced apoptosis in human myeloid leukemia cells .

Antimicrobial Activity

The presence of the thiadiazole ring in the compound suggests potential antimicrobial properties. Thiadiazole derivatives have been extensively studied for their:

  • Antibacterial Effects : Compounds have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) indicating effective bacterial inhibition .
  • Antifungal Properties : Certain derivatives have also been reported to possess antifungal activities against various fungi .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have been noted to inhibit critical enzymes involved in cancer cell proliferation and microbial resistance.
  • Nucleic Acid Interference : The ability to interfere with DNA synthesis is a common trait among thiadiazole-containing compounds.

Table 1: Summary of Biological Activities

Activity TypeCompound ClassSpecific Findings
AnticancerThiadiazole DerivativesInduced apoptosis in HL-60 and SK-MEL-1 cells
Antimicrobial1,3,4-Thiadiazole DerivativesEffective against S. aureus and E. coli
AntifungalThiadiazole-based CompoundsShowed good antifungal activity against various strains

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of benzo[c][1,2,5]thiadiazol derivatives can be achieved through various methods that allow for the modification of substituents to optimize biological activity. The structure-activity relationship (SAR) studies suggest that:

  • Variations in substituents on the thiadiazole ring significantly influence the biological activity.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of benzo[c][1,2,5]thiadiazole derivatives is in cancer treatment. Several studies have demonstrated that these compounds exhibit significant anticancer properties.

Case Study: Anticancer Mechanisms

A study highlighted the efficacy of thiadiazole derivatives in targeting various cancer cell lines. The compound was shown to induce apoptosis in human leukemia and melanoma cells by inhibiting specific signaling pathways associated with cell proliferation and survival .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer TypeMechanism of ActionReference
Thiadiazole Derivative ALeukemiaInduces apoptosis
Thiadiazole Derivative BMelanomaInhibits proliferation
Benzo[c][1,2,5]thiadiazole-5-yl derivativeVarious tumorsModulates CCK2 receptor

CCK2 Receptor Modulation

Benzo[c][1,2,5]thiadiazole compounds have been identified as modulators of the cholecystokinin type 2 (CCK2) receptor. This receptor is implicated in various physiological processes and pathologies including cancer and gastrointestinal disorders.

Research Findings

Research has shown that certain derivatives can selectively bind to CCK2 receptors, leading to potential therapeutic effects in treating CCK2-mediated diseases . This opens avenues for developing targeted therapies that leverage this mechanism.

Antimicrobial Properties

The antimicrobial activity of benzo[c][1,2,5]thiadiazole derivatives has also been explored extensively. These compounds have demonstrated effectiveness against a range of bacterial strains.

Case Study: Antibacterial Efficacy

In vitro studies revealed that specific derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainActivity LevelReference
Thiadiazole Compound XS. aureusHigh inhibition
Thiadiazole Compound YE. coliModerate inhibition

Fluorescent Properties

Recent advancements have explored the use of benzo[c][1,2,5]thiadiazole derivatives as fluorescent probes in biological imaging.

Research Insights

A library of compounds was synthesized and characterized for their fluorescent properties. These compounds exhibited strong fluorescence under specific conditions, making them suitable candidates for bioimaging applications .

Table 3: Fluorescent Properties of Benzo[c][1,2,5]thiadiazoles

Compound NameFluorescence Emission (nm)Application AreaReference
Fluorescent Thiadiazole A520 nmBioimaging
Fluorescent Thiadiazole B550 nmDiagnostic tools

Chemical Reactions Analysis

Oxidation Reactions

The compound’s sulfur-containing rings exhibit selective oxidation potential:

Target Site Reagents/Conditions Outcome
Benzo[c] thiadiazole ringKMnO₄, acidic conditions (H₂SO₄)Sulfur atoms oxidize to sulfoxides/sulfones, altering ring aromaticity.
Thiadiazole ringH₂O₂, Fe(II) catalystsRing-opening via S–N bond cleavage, forming disulfides or sulfonamides.
Piperidine moietyOzone (O₃), followed by Zn/H₂OKetone group remains stable; adjacent C–H bonds may oxidize to alcohols.

Key Mechanistic Insight :

  • The electron-withdrawing fluorine on the phenyl group reduces electron density in the thiadiazole ring, making it less prone to oxidation compared to non-fluorinated analogs.

Reduction Reactions

Reductive transformations target the ketone and heterocyclic systems:

Target Site Reagents/Conditions Outcome
Ketone groupLiAlH₄, anhydrous THFKetone reduced to secondary alcohol (-CHOH-).
Thiadiazole ringH₂, Pd/C (high pressure)Partial hydrogenation of N–S bonds, yielding dihydrothiadiazole derivatives.
Aromatic fluorophenylNot typically reactive under standard conditionsFluorine substituent remains intact due to strong C–F bond.

Notable Stability Consideration :

  • The benzo[c] thiadiazole ring resists full reduction under mild conditions but may degrade under prolonged hydrogenation.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at activated positions:

Electrophilic Aromatic Substitution (EAS)

Site Reagents Product
2-Fluorophenyl ringHNO₃/H₂SO₄ (nitration)Meta-nitro substitution due to fluorine’s electron-withdrawing effect.
Piperidine nitrogenAlkyl halides (e.g., CH₃I)Quaternization of the piperidine nitrogen, forming ammonium salts.

Nucleophilic Aromatic Substitution (NAS)

Site Reagents Product
Fluorine on phenyl ringNaOH, Cu catalyst, 150°CFluorine replaced by -OH or -OR groups under harsh conditions.

SAR Note :

  • The 2-fluorophenyl group’s steric and electronic profile directs substitution to the meta position, limiting para reactivity.

Cross-Coupling Reactions

The compound’s halogen-free structure limits traditional coupling reactions, but modifications enable:

Reaction Type Catalyst/Reagents Outcome
Buchwald–Hartwig aminationPd(dba)₂, Xantphos, aryl halidesPiperidine nitrogen functionalized with aryl/alkyl groups.
Suzuki–Miyaura couplingNot directly applicableRequires introduction of boronic acid/ester groups via prior synthesis.

Synthetic Limitation :

  • The absence of native halogens necessitates pre-functionalization for cross-coupling applications.

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments influences its applicability:

Condition Outcome
Acidic (HCl, 100°C)Thiadiazole ring hydrolysis to thioamides; ketone remains intact.
Basic (NaOH, reflux)Partial degradation of benzo[c] thiadiazole to sulfinic acid derivatives.

Functionalization via Grignard Reagents

The ketone group serves as a site for nucleophilic additions:

Reagent Product
CH₃MgBrTertiary alcohol formation (-C(CH₃)OH-).
Aryl Grignard reagentsBulky aryl groups induce steric hindrance, reducing yield.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs reported in recent studies. Below is an analysis of key similarities and differences:

Structural Analogues and Substitution Patterns

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Substituents on Piperidine/Thiadiazole Biological Target/Activity Key Differences Reference
Target Compound Benzo[c][1,2,5]thiadiazole + methanone 3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl) Putative kinase/GPCR modulator N/A
(4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone (13l) Benzo[c][1,2,5]oxadiazole + methanone 4-Amino-2-(methylthio)thiazole CDK9 inhibitor (IC₅₀ = 293 nM) Oxadiazole vs. thiadiazole core
Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone Benzo[c][1,2,5]thiadiazole + methanone 3-(pyrazin-2-yl)-1,2,4-oxadiazole methyl Unreported (structural analog) Oxadiazole substituent on piperidine
JWH-307 ([5-(2-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-yl-methanone) Naphthyl-methanone 2-fluorophenyl-pyrrole + pentyl chain Cannabinoid receptor agonist Pyrrole core vs. thiadiazole
LY320135 (6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-ylmethanone) Benzothiophene + methanone 4-cyanophenyl Cannabinoid receptor antagonist Benzothiophene vs. benzothiadiazole
Physicochemical and Pharmacokinetic Properties
  • Solubility : The piperidine ring in the target compound may improve aqueous solubility compared to the pentyl chain in JWH-307, which is prone to lipophilic aggregation .
  • Metabolic Stability : The 2-fluorophenyl group and thiadiazole ring may confer resistance to oxidative metabolism, similar to fluorinated analogs in the JWH series .
  • Molecular Weight : The target compound’s molecular weight (~450–500 g/mol) aligns with kinase inhibitors (e.g., 13l at 293 g/mol), though its larger size may limit blood-brain barrier penetration compared to smaller GPCR ligands like LY320135 .

Key Research Findings and Implications

  • Synthetic Feasibility: The methanone linkage and thiadiazole-piperidine substructure are synthetically accessible via protocols similar to those in and , which describe condensation and cyclization reactions .
  • Structure-Activity Relationships (SAR): Replacing benzoxadiazole (13l) with benzothiadiazole may enhance kinase binding but reduce solubility due to increased hydrophobicity . The 2-fluorophenyl group’s electronegativity could strengthen hydrogen bonding with target proteins, as seen in fluorinated cannabinoid analogs .
  • Therapeutic Potential: Preliminary data on analogs suggest applications in oncology (kinase inhibition) or neurology (GPCR modulation), though in vivo studies are needed to validate efficacy and safety.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize the benzo[c][1,2,5]thiadiazole and 1,3,4-thiadiazole moieties in this compound?

The synthesis typically involves multistep heterocyclic chemistry. For the benzo[c][1,2,5]thiadiazole core, cyclocondensation of o-phenylenediamine derivatives with sulfur-based reagents (e.g., thionyl chloride) is a standard approach. The 1,3,4-thiadiazole ring is often constructed via Hantzsch thiadiazole synthesis, reacting thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. Key steps include:

  • Piperidine functionalization : Coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) to introduce the 2-fluorophenyl group onto the thiadiazole .
  • Methanone linkage : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the benzo[c]thiadiazole and piperidine-thiadiazole subunits .
  • Purification : Column chromatography and recrystallization are critical for isolating intermediates, with TLC monitoring to track reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1H and 13C NMR are essential for confirming regiochemistry, particularly distinguishing between thiadiazole and benzo[c]thiadiazole proton environments. Aromatic protons in the 7.5–8.5 ppm range and piperidine protons at 2.5–4.0 ppm are diagnostic .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for sulfur-containing heterocycles .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing, though challenges arise from flexible piperidine-thiadiazole linkages. SHELX software is widely used for refinement .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of the methanone linkage between the benzo[c]thiadiazole and piperidine-thiadiazole subunits?

Yield optimization requires addressing steric hindrance and electronic effects:

  • Catalyst selection : Palladium catalysts (e.g., Pd2(dba)3) improve cross-coupling efficiency for aryl-thiadiazole bonds .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, but may require inert atmospheres to prevent oxidation .
  • Temperature control : Stepwise heating (e.g., reflux at 80–100°C for cyclization vs. room temperature for coupling) minimizes side reactions .
  • Substituent tuning : Electron-withdrawing groups (e.g., fluorine on the phenyl ring) can activate the thiadiazole for nucleophilic attack, improving coupling yields .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?

Discrepancies often arise from assay conditions or compound stability:

  • Dose-response validation : Replicate assays across multiple concentrations to confirm IC50/EC50 trends .
  • Metabolic stability testing : Assess degradation in serum or liver microsomes to rule out false negatives due to rapid metabolism .
  • Structural analogs : Compare activity of derivatives (e.g., varying fluorophenyl substituents) to identify pharmacophore elements .
  • Crystallographic data : Correlate bioactive conformations (from X-ray structures) with docking studies to validate target engagement .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for a specific biological target?

SAR strategies include:

  • Fragment-based screening : Test truncated subunits (e.g., isolated thiadiazole or benzo[c]thiadiazole) to identify critical binding motifs .
  • Isosteric replacements : Substitute sulfur in thiadiazole with oxygen (oxadiazole) or selenium (selenadiazole) to modulate electronic properties and selectivity .
  • 3D-QSAR modeling : Use computational tools (e.g., CoMFA) to predict steric and electrostatic requirements for target affinity .

Q. What experimental approaches are recommended to address low solubility in pharmacokinetic studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the piperidine nitrogen or thiadiazole sulfur to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles to improve bioavailability .
  • Co-crystallization : Explore co-crystals with carboxylic acids (e.g., succinic acid) to stabilize a more soluble polymorph .

Methodological Considerations

Q. How should researchers design controls to validate the compound’s stability under physiological conditions?

  • pH stability assays : Incubate the compound in buffers simulating gastric (pH 2) and intestinal (pH 7.4) environments, analyzing degradation via HPLC .
  • Light/heat stability : Expose samples to accelerated aging (40°C/75% RH) and UV light, monitoring decomposition by TLC or mass spectrometry .
  • Enzymatic controls : Include protease inhibitors in cell-based assays to distinguish compound instability from enzymatic degradation .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 and Hill coefficients .
  • ANOVA with post-hoc tests : Compare means across dose groups, adjusting for multiple comparisons (e.g., Tukey’s test) .
  • Resampling methods : Use bootstrapping to estimate confidence intervals for EC50 values in small-sample studies .

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